Methyl 2-hydroxy-3-(m-tolyl)propanoate
Description
Methyl 2-hydroxy-3-(m-tolyl)propanoate is an ester derivative characterized by a hydroxy group at the C2 position and a meta-tolyl (m-tolyl) substituent at the C3 position of the propanoate backbone. Notably, commercial availability of this compound is currently discontinued, as indicated by supplier listings .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
YJDJOSSBOCSTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-(m-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-(m-tolyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-3-(m-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-3-(m-tolyl)propanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-3-(m-tolyl)propanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Methyl 2-oxo-3-(m-tolyl)propanoate.
Reduction: Methyl 2-hydroxy-3-(m-tolyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxy-3-(m-tolyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(m-tolyl)propanoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-hydroxy-3-(m-tolyl)propanoate with structurally or functionally related compounds, emphasizing substituent effects, synthetic pathways, and biological relevance.
Structural Analog: (Z)-Methyl 2-diazo-3-(methoxyimino)-3-(m-tolyl)propanoate
This compound shares the m-tolyl and ester groups but replaces the hydroxy group with a diazo moiety and adds a methoxyimino substituent . Key differences include:
- Synthesis : Achieved in 87% yield via a diazo-transfer reaction, contrasting with the hydroxy-substituted target compound’s likely synthesis via hydroxylation or protection-deprotection strategies .
- Spectroscopic Data: The diazo analog exhibits distinct NMR signals (e.g., δ 4.05 ppm for methoxyimino) and HRMS confirmation (m/z 248.1035 [M+H]+), whereas data for the hydroxy variant remain unreported .
Functional Analog: 2-Hydroxy-3-(substituted phenyl) Naphthoquinone Derivatives
These derivatives feature a naphthoquinone core with 2-hydroxy-3-aryl substitutions, analogous to the hydroxy-aryl motif in this compound . Key distinctions:
- Structural Complexity: The naphthoquinone core introduces extended conjugation and redox activity, absent in the simpler propanoate ester.
Ester-Based Analog: Methyl [3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate
This compound shares the methyl ester group but diverges significantly in substituents (nitro-pyrazole vs. m-tolyl/hydroxy) . Comparisons include:
- Stability : The nitro-pyrazole moiety may confer higher electrophilicity and sensitivity to hydrolysis compared to the m-tolyl/hydroxy system.
- Applications : Pyrazole esters are often explored as agrochemicals or pharmaceuticals, whereas the hydroxy-m-tolyl ester’s applications are undefined .
Data Table: Comparative Overview
Research Findings and Implications
- Synthetic Challenges: The hydroxy group in this compound may necessitate protective strategies during synthesis, unlike diazo analogs that leverage reactive intermediates .
- Biological Potential: While naphthoquinone derivatives demonstrate anticancer activity, the absence of bioactivity data for the target compound highlights a gap for future studies .
Biological Activity
Methyl 2-hydroxy-3-(m-tolyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of C11H14O3, characterized by the presence of a hydroxy group, a methyl ester group, and an m-tolyl group attached to a propanoate backbone. The hydroxy group contributes to its reactivity and ability to form hydrogen bonds, while the m-tolyl group influences its lipophilicity and binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxy and ester groups can engage in non-covalent interactions with enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that this compound may modulate metabolic pathways, which could enhance drug metabolism and efficacy .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, a series of derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) indicated that modifications in the m-tolyl group could enhance antimicrobial potency.
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Methyl 2-hydroxy-3-phenylpropanoate | 16 | Strong |
| Methyl 2-hydroxy-3-(o-tolyl)propanoate | 64 | Weak |
Enzymatic Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Case Studies
- Acaricidal Activity : A study investigated the acaricidal effects of various aryl propionate esters, including this compound, against Psoroptes cuniculi. The results showed that the compound exhibited moderate acaricidal activity at concentrations around 2.0 mM, suggesting potential use in pest control applications .
- Drug Metabolism : Another research effort focused on the interaction between this compound and cytochrome P450 enzymes. The findings indicated that this compound could influence the metabolic pathways of certain drugs, potentially leading to altered pharmacokinetics when co-administered with other medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
